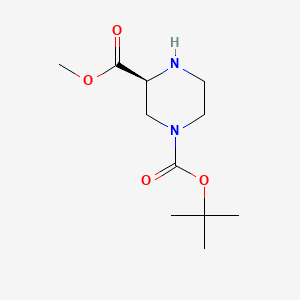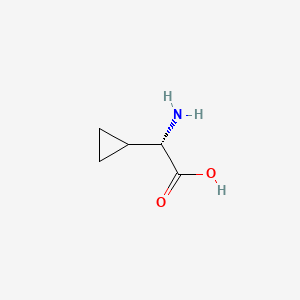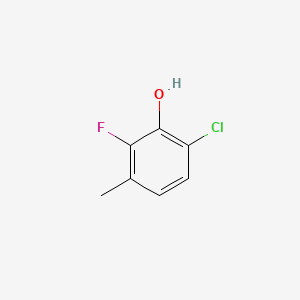
trans-3,3,5-Trimetilciclohexanol
Descripción general
Descripción
trans-3,3,5-Trimethylcyclohexanol: is an organic compound with the molecular formula C₉H₁₈O . It is a stereoisomer of 3,3,5-trimethylcyclohexanol and is known for its minty flavor. This compound is used as a precursor in the synthesis of various chemicals, including vasodilators, sunscreen components, and nerve agents .
Aplicaciones Científicas De Investigación
Chemistry: trans-3,3,5-Trimethylcyclohexanol is used as a starting material in the synthesis of various organic compounds, including vasodilators like cyclandelate and sunscreen components like homosalate .
Biology and Medicine: In biological and medical research, trans-3,3,5-trimethylcyclohexanol is studied for its potential effects on cholesterol synthesis and bile flow . It is also used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, trans-3,3,5-trimethylcyclohexanol is used as a flavoring agent due to its minty taste. It is also employed in the production of UV filters and other specialty chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone (3,3,5-trimethyl-2-cyclohexen-1-one) using a catalyst. Common catalysts include ruthenium, platinum, Raney nickel, or copper chromite . The hydrogenation process typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the hydrogenation of isophorone is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of trans-3,3,5-trimethylcyclohexanol. The use of ruthenium catalysts is preferred due to their high activity and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: trans-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,5-trimethylcyclohexanone.
Reduction: It can be reduced to form 3,3,5-trimethylcyclohexane.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: 3,3,5-Trimethylcyclohexanone.
Reduction: 3,3,5-Trimethylcyclohexane.
Substitution: Various substituted cyclohexanol derivatives.
Mecanismo De Acción
The mechanism of action of trans-3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For example, in the case of its use as a vasodilator, it may interact with smooth muscle cells in blood vessels, leading to relaxation and dilation of the vessels . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
cis-3,3,5-Trimethylcyclohexanol: Another stereoisomer of 3,3,5-trimethylcyclohexanol.
3,3,5-Trimethylcyclohexanone: The oxidized form of 3,3,5-trimethylcyclohexanol.
3,3,5-Trimethylcyclohexane: The reduced form of 3,3,5-trimethylcyclohexanol.
Uniqueness: trans-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its cis-isomer and other related compounds .
Propiedades
IUPAC Name |
(1S,5R)-3,3,5-trimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-54-4 | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of trans-3,3,5-trimethylcyclohexanol influence its reactivity?
A: The stereochemistry of trans-3,3,5-trimethylcyclohexanol significantly impacts its reactivity. [] The presence of the axial hydroxyl group in trans-3,3,5-trimethylcyclohexanol makes it more susceptible to oxidation by NBS compared to the cis isomer where the hydroxyl group is equatorial. [] This difference arises from the steric hindrance associated with the axial position, facilitating the interaction with NBS. Conversely, the equatorial hydroxyl group in the cis isomer is less accessible, leading to slower oxidation.
Q2: How does the 17O NMR spectrum provide insight into the structure of trans-3,3,5-trimethylcyclohexanol?
A: 17O NMR spectroscopy reveals a unique characteristic of trans-3,3,5-trimethylcyclohexanol. It exhibits a compression shift in its 17O NMR spectrum, attributable to the syn-axial interaction between the hydroxyl group and the methyl group at the 3-position. [] This phenomenon aligns with observations made in 13C NMR spectra, further confirming the influence of spatial interactions on the spectral properties of this compound.
Q3: Can microorganisms selectively produce specific isomers of 3,3,5-trimethylcyclohexanol?
A: Interestingly, the plant pathogenic fungus Glomerella cingulata exhibits stereoselective reduction capabilities towards 3,3,5-trimethylcyclohexanone. [] This fungus preferentially produces the cis-isomer of 3,3,5-trimethylcyclohexanol over the trans-isomer with a 20:1 ratio. [] This biological transformation highlights the potential of specific microorganisms to act as biocatalysts for the selective synthesis of desired stereoisomers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















